Cas no 1261747-83-4 ((3-Iodo-4-nitrophenyl)methanamine)
(3-Iodo-4-nitrophenyl)methanamine Chemical and Physical Properties
Names and Identifiers
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- (3-Iodo-4-nitrophenyl)methanamine
- 3-Iodo-4-nitrobenzylamine
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- Inchi: 1S/C7H7IN2O2/c8-6-3-5(4-9)1-2-7(6)10(11)12/h1-3H,4,9H2
- InChI Key: IDNCIBZYEJYWJH-UHFFFAOYSA-N
- SMILES: IC1=C(C=CC(=C1)CN)[N+](=O)[O-]
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 171
- XLogP3: 1.3
- Topological Polar Surface Area: 71.8
(3-Iodo-4-nitrophenyl)methanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013033498-250mg |
3-Iodo-4-nitrobenzylamine |
1261747-83-4 | 97% | 250mg |
494.40 USD | 2021-05-31 | |
| Alichem | A013033498-500mg |
3-Iodo-4-nitrobenzylamine |
1261747-83-4 | 97% | 500mg |
831.30 USD | 2021-05-31 | |
| Alichem | A013033498-1g |
3-Iodo-4-nitrobenzylamine |
1261747-83-4 | 97% | 1g |
1,549.60 USD | 2021-05-31 |
(3-Iodo-4-nitrophenyl)methanamine Related Literature
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Fuming Xiao,Mengzhu Wang,Yunxiang Lei,Wenbo Dai,Yunbing Zhou,Miaochang Liu,Wenxia Gao,Xiaobo Huang,Huayue Wu J. Mater. Chem. C, 2020,8, 17410-17416
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
Additional information on (3-Iodo-4-nitrophenyl)methanamine
Introduction to (3-Iodo-4-nitrophenyl)methanamine (CAS No. 1261747-83-4)
(3-Iodo-4-nitrophenyl)methanamine, identified by the CAS registry number 1261747-83-4, is a chemical compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes an iodo group at the third position and a nitro group at the fourth position on the phenyl ring, with a methanamine substituent attached to the phenyl group. The combination of these functional groups imparts distinctive chemical properties, making it a valuable molecule for various applications.
The synthesis of (3-Iodo-4-nitrophenyl)methanamine involves a series of carefully designed reactions, including nucleophilic substitution and nitration processes. Recent advancements in synthetic chemistry have enabled more efficient and selective methods for producing this compound, ensuring higher yields and better purity. The compound's structure has been extensively studied using modern analytical techniques such as NMR spectroscopy and X-ray crystallography, providing insights into its molecular geometry and intermolecular interactions.
One of the most promising applications of (3-Iodo-4-nitrophenyl)methanamine lies in its potential as a precursor for drug development. The presence of both iodo and nitro groups makes it an attractive candidate for medicinal chemists seeking to design bioactive molecules with specific pharmacological properties. Recent studies have explored its role in modulating enzyme activity and its potential as an inhibitor for certain disease-related pathways.
In addition to its pharmacological applications, (3-Iodo-4-nitrophenyl)methanamine has also found use in materials science. Its ability to form stable complexes with metal ions has led to investigations into its potential as a ligand in coordination chemistry. Researchers have reported that this compound can act as a versatile ligand, forming complexes with transition metals such as copper and iron, which exhibit interesting magnetic and electronic properties.
The chemical stability of (3-Iodo-4-nitrophenyl)methanamine under various conditions has been a topic of recent research interest. Studies have shown that while the compound is generally stable under ambient conditions, it can undergo decomposition under extreme thermal or oxidative conditions. Understanding these stability characteristics is crucial for optimizing its storage and handling during synthesis and application.
From an environmental perspective, the biodegradation of (3-Iodo-4-nitrophenyl)methanamine has been studied to assess its potential impact on ecosystems. Research indicates that under aerobic conditions, the compound can be metabolized by certain microorganisms, though the rate of degradation may vary depending on environmental factors such as pH and temperature.
In conclusion, (3-Iodo-4-nitrophenyl)methanamine (CAS No. 1261747-83-4) is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure, coupled with recent advancements in synthetic methods and application studies, positions it as an important molecule in contemporary chemical research.
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